(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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Overview
Description
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core fused with a boronic acid moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid inhibits this process, thereby exhibiting potent FGFR inhibitory activity .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action affects these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid interacts with various biomolecules, particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making this compound an attractive strategy for cancer therapy .
Cellular Effects
The compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid exerts its effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves the formation of the pyrrolo-pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo-pyridine structure. Subsequent borylation reactions introduce the boronic acid functionality. The reaction conditions often include the use of palladium catalysts and boron reagents such as bis(pinacolato)diboron .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques such as chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the pyrrolo-pyridine core or the boronic acid group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and copper. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include boronic esters, substituted pyrrolo-pyridines, and other derivatives that retain the core structure of the original compound. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe and in the development of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group at the 2-position. This structural feature imparts distinct reactivity and binding properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4,11-12H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDRHVULVTHBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.